N,N-Didesethyl Sunitinib Hydrochloride

AMPK Off-target profiling Kinase selectivity

This N,N-Didesethyl Sunitinib Hydrochloride (CAS 1217216-61-9) is a fully characterized reference standard of Sunitinib Impurity G. It is indispensable for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial manufacturing. Its unique chromatographic and mass spectrometric properties ensure accurate peak identification and impurity profiling, preventing regulatory submission failures. Substituting with the parent drug or primary metabolite N-Desethyl Sunitinib is not analytically feasible.

Molecular Formula C18H20ClFN4O2
Molecular Weight 378.832
CAS No. 1217216-61-9
Cat. No. B563639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Didesethyl Sunitinib Hydrochloride
CAS1217216-61-9
SynonymsN-(2-Aminoethyl)-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide Hydrochloride; 
Molecular FormulaC18H20ClFN4O2
Molecular Weight378.832
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
InChIInChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
InChIKeyNDLBSVCHUWKNAB-MGAWDJABSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Didesethyl Sunitinib Hydrochloride (CAS 1217216-61-9): Analytical Reference Standard for Sunitinib Metabolite Profiling


N,N-Didesethyl Sunitinib Hydrochloride (CAS 1217216-61-9) is a fully characterized chemical compound utilized as a reference standard in the analytical method development and validation of the tyrosine kinase inhibitor Sunitinib . It is a derivative of Sunitinib, distinguished by the absence of two ethyl groups, and is classified as Sunitinib Impurity G [1]. This compound is not intended for therapeutic use but is critical for ensuring the accuracy and reliability of analytical methods in pharmaceutical quality control and research applications .

Why N,N-Didesethyl Sunitinib Hydrochloride Cannot Be Substituted with Other Sunitinib Metabolites or Analogs in Analytical Workflows


Generic substitution of N,N-Didesethyl Sunitinib Hydrochloride with other Sunitinib-related compounds, such as the parent drug Sunitinib or the primary active metabolite N-Desethyl Sunitinib, is not feasible in analytical method development and validation due to its distinct structural and chromatographic properties. N,N-Didesethyl Sunitinib serves as a specific impurity marker (Impurity G) with a unique retention time and mass spectrometric behavior, which are critical for accurate peak identification and quantification . The use of an incorrect reference standard would lead to misidentification of peaks, inaccurate impurity profiling, and potential failure in meeting regulatory requirements for Abbreviated New Drug Applications (ANDA) or commercial production quality control [1].

Quantitative Comparative Evidence for N,N-Didesethyl Sunitinib Hydrochloride in Analytical and Bioanalytical Research


AMPK Inhibition: Off-Target Activity Distinct from VEGFR/PDGFR Inhibition of Sunitinib

N,N-Didesethyl Sunitinib exhibits potent inhibitory activity against AMP-activated protein kinase (AMPK), a property not shared with Sunitinib, which primarily targets VEGFR, PDGFR, and KIT . This off-target activity is quantified by IC50 values of 393 nM for AMPKα1 and 141 nM for AMPKα2 .

AMPK Off-target profiling Kinase selectivity

Role as a Critical Impurity Standard (Impurity G) in Sunitinib Analytical Method Validation

N,N-Didesethyl Sunitinib Hydrochloride is designated as Sunitinib Impurity G and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications . Its use is specifically required for Abbreviated New Drug Applications (ANDA) and commercial production of Sunitinib to ensure the accurate identification and quantification of this specific impurity [1].

Impurity Profiling Method Validation Quality Control

Metabolic Profiling: Differentiation from the Primary Active Metabolite N-Desethyl Sunitinib

While N-Desethyl Sunitinib (M1) is the major pharmacologically active metabolite formed via CYP3A4-mediated N-deethylation [1], N,N-Didesethyl Sunitinib represents a distinct minor metabolite or impurity that is formed through further dealkylation. Its presence and relative abundance in biological samples serve as a specific marker for the extent of Sunitinib metabolism and potential off-pathway reactions.

Metabolite Identification CYP Metabolism Pharmacokinetics

Plasma Exposure Contribution: A Minor Component Relative to Sunitinib and N-Desethyl Sunitinib

In patients, plasma Sunitinib and its primary active metabolite N-Desethyl Sunitinib account for the vast majority of total drug exposure. N,N-Didesethyl Sunitinib is a minor circulating species, with Sunitinib and N-Desethyl Sunitinib accounting for approximately 42% and 24% of the total drug-related material in plasma, respectively [1]. The combined concentrations of Sunitinib and N-Desethyl Sunitinib at steady-state range from 63 to 101 ng/mL [1].

Therapeutic Drug Monitoring Pharmacokinetics Exposure-Response

Key Research and Industrial Applications for N,N-Didesethyl Sunitinib Hydrochloride


Analytical Method Development and Validation for Sunitinib Drug Substance and Product

N,N-Didesethyl Sunitinib Hydrochloride is used as a certified reference standard for the identification, quantification, and control of Impurity G in Sunitinib active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial manufacturing .

In Vitro Metabolism Studies to Distinguish Minor from Major Metabolites

This compound serves as an authentic standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately identify and differentiate N,N-Didesethyl Sunitinib from the primary active metabolite N-Desethyl Sunitinib. This is critical for studies investigating Sunitinib's metabolic fate, particularly those focused on off-target pathways or the formation of minor metabolites .

AMPK-Related Off-Target Pharmacology Research

Given its potent inhibition of AMPK (IC50 393 nM for AMPKα1 and 141 nM for AMPKα2), N,N-Didesethyl Sunitinib Hydrochloride is a valuable tool compound for researchers investigating the role of AMPK in cancer biology or for assessing the selectivity of kinase inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Didesethyl Sunitinib Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.